1,3,5-Trichloro-2,4,6-triiodobenzene 1,3,5-Trichloro-2,4,6-triiodobenzene
Brand Name: Vulcanchem
CAS No.: 151721-79-8
VCID: VC2220603
InChI: InChI=1S/C6Cl3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11
SMILES: C1(=C(C(=C(C(=C1I)Cl)I)Cl)I)Cl
Molecular Formula: C6Cl3I3
Molecular Weight: 559.1 g/mol

1,3,5-Trichloro-2,4,6-triiodobenzene

CAS No.: 151721-79-8

Cat. No.: VC2220603

Molecular Formula: C6Cl3I3

Molecular Weight: 559.1 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Trichloro-2,4,6-triiodobenzene - 151721-79-8

Specification

CAS No. 151721-79-8
Molecular Formula C6Cl3I3
Molecular Weight 559.1 g/mol
IUPAC Name 1,3,5-trichloro-2,4,6-triiodobenzene
Standard InChI InChI=1S/C6Cl3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11
Standard InChI Key RCCCCPGFWUMWDX-UHFFFAOYSA-N
SMILES C1(=C(C(=C(C(=C1I)Cl)I)Cl)I)Cl
Canonical SMILES C1(=C(C(=C(C(=C1I)Cl)I)Cl)I)Cl

Introduction

Physical and Chemical Properties

Basic Properties

The fundamental physical and chemical properties of 1,3,5-trichloro-2,4,6-triiodobenzene are summarized in the following table:

PropertyValueSource
Molecular FormulaC6Cl3I3
Molecular Weight559.13 g/mol
CAS Number151721-79-8
Melting Point280°C
AppearanceSolid material
Recommended StorageRoom temperature

Structural Features

The structure of 1,3,5-trichloro-2,4,6-triiodobenzene is characterized by its symmetrical arrangement of halogen atoms. The three chlorine atoms at positions 1, 3, and 5 alternate with three iodine atoms at positions 2, 4, and 6 around the benzene ring . This alternating pattern of halogens creates a molecule with interesting electronic and steric properties that influence its chemical reactivity and potential applications.

The molecular structure can be confirmed through high-resolution mass spectrometry (HRMS) analysis, which shows calculated m/z for C6Cl3I3 (M+H) of 557.62, with experimental values of 558.6 and 582.6 (M+Na)+2 . This data confirms the molecular composition and provides evidence for the purity of synthesized samples.

Synthesis Methods

Synthesis from 1,3,5-Trichlorobenzene

The synthesis of 1,3,5-trichloro-2,4,6-triiodobenzene can be accomplished through iodination of 1,3,5-trichlorobenzene. The detailed synthetic procedure, as documented in scientific literature, is as follows:

  • Periodic acid (3 g, 13.16 mmol) is added slowly to 50 mL of concentrated sulfuric acid and stirred for one hour.

  • Potassium iodide (6.5 g, 39.49 mmol) is added slowly to the mixture at 0°C.

  • After the reaction reaches room temperature, 1,3,5-trichlorobenzene (0.789 g, 4.38 mmol) is added.

  • The solution is then poured into a mixture of ethyl acetate (50 mL) and water (50 mL).

  • The organic layer is separated and dried with anhydrous Na2SO4.

  • The solvent is removed under vacuum to yield the solid product .

This synthesis method reportedly produces 1,3,5-trichloro-2,4,6-triiodobenzene with a yield of 62% (1.5 g) and a melting point of 280°C . The reaction involves the substitution of hydrogen atoms at positions 2, 4, and 6 of 1,3,5-trichlorobenzene with iodine atoms using the combination of periodic acid and potassium iodide in concentrated sulfuric acid.

Further Synthetic Applications

1,3,5-Trichloro-2,4,6-triiodobenzene can serve as a versatile intermediate for further synthetic transformations. For example, it can undergo Sonogashira coupling reactions with terminal alkynes to produce more complex structures. According to research documented in source , this compound has been used to synthesize ((2,4,6-trichlorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tribenzene through a reaction with ethynylbenzene in the presence of palladium catalyst and copper(I) iodide.

The synthetic utility of 1,3,5-trichloro-2,4,6-triiodobenzene is enhanced by the differential reactivity of the halogen substituents, with iodine atoms typically being more reactive in metal-catalyzed coupling reactions compared to chlorine atoms.

ConcentrationAmount of 1,3,5-Trichloro-2,4,6-triiodobenzene
1 mM1 mg in 1.7885 mL; 5 mg in 8.9425 mL; 10 mg in 17.8849 mL
5 mM1 mg in 0.3577 mL; 5 mg in 1.7885 mL; 10 mg in 3.577 mL
10 mM1 mg in 0.1788 mL; 5 mg in 0.8942 mL; 10 mg in 1.7885 mL

Source:

To increase solubility when preparing solutions, it is recommended to heat the sample to 37°C and then place it in an ultrasonic bath for some time .

Related Compounds and Synthetic Contexts

Relationship to Other Polyhalogenated Benzenes

1,3,5-Trichloro-2,4,6-triiodobenzene belongs to a broader family of polyhalogenated aromatic compounds. Its precursor, 1,3,5-trichlorobenzene, is used in various synthetic applications, including the preparation of other functionalized aromatics .

In the context of energetic materials research, related polyhalogenated benzenes have been studied as precursors. For example, 1,3,5-trichlorobenzene has been used in routes toward the synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene, an important energetic compound . The nitration of 1,3,5-trichlorobenzene requires severe conditions, using an excess of 90-95% nitric acid and 25-30% oleum at elevated temperatures (150°C) .

Macromolecular Structure Applications

Research has explored the application of similar polyhalogenated benzene derivatives in the development of new macromolecular structures. For instance, hexa-ethynylbenzenes substituted with various aromatic compounds have been synthesized using 2,4,6-trichloro-1,3,5-triazine as a starting material . These approaches highlight the potential utility of halogenated aromatic compounds as building blocks for complex molecular architectures.

Research Applications

Organic Synthesis Applications

As demonstrated in the literature, 1,3,5-trichloro-2,4,6-triiodobenzene serves as a valuable synthetic intermediate. The presence of three iodine atoms makes it particularly suitable for metal-catalyzed coupling reactions, such as Sonogashira coupling, which can be used to introduce carbon-carbon triple bonds at the positions occupied by iodine .

The compound's utility in organic synthesis is further enhanced by the potential for selective reactivity, where the more reactive iodine substituents can be targeted preferentially over the chlorine atoms, allowing for regioselective transformations.

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